Product packaging for H-D-Glu-OBzl(Cat. No.:CAS No. 79338-14-0)

H-D-Glu-OBzl

Cat. No.: B555602
CAS No.: 79338-14-0
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-SNVBAGLBSA-N
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Description

Significance of Protected Amino Acids in Contemporary Organic and Medicinal Chemistry Research

In contemporary organic and medicinal chemistry, the synthesis of intricate molecules demands meticulous control over reactive functional groups. Protected amino acids are fundamental to this endeavor, serving to temporarily mask reactive sites such as amino (-NH₂) and carboxyl (-COOH) groups. This protection prevents undesired reactions during chemical transformations, a critical aspect in complex synthetic pathways chemistry.coachresearchgate.netorganic-chemistry.org. The field of peptide synthesis, in particular, relies heavily on this strategy. The formation of peptide bonds, linking amino acids sequentially, requires that only the intended amino and carboxyl groups participate, a feat achieved through the judicious application of protecting groups thermofisher.comsbsgenetech.comwikipedia.org.

The strategic use of protecting groups enables selective chemical reactions, ensuring that specific molecular regions can be modified without compromising others. This capability is vital for constructing complex molecular architectures with defined stereochemistry and high purity organic-chemistry.orgsbsgenetech.com. In medicinal chemistry, protected amino acids are instrumental in the synthesis of peptide-based therapeutics, prodrugs, and other biologically active compounds, where structural precision directly correlates with therapeutic efficacy and safety sbsgenetech.comchemimpex.com. Furthermore, the development of orthogonal protecting group strategies—where different protecting groups can be removed under distinct chemical conditions—significantly enhances synthetic flexibility and efficiency organic-chemistry.orgiris-biotech.demasterorganicchemistry.com.

Overview of D-Glutamic Acid Derivatives within Biochemical and Synthetic Contexts

Glutamic acid, a non-essential amino acid vital for numerous physiological processes, exists in two stereoisomeric forms: L-glutamic acid and D-glutamic acid. While L-glutamic acid is the biologically predominant form, functioning as a primary excitatory neurotransmitter in the vertebrate nervous system and a fundamental component of proteins, D-glutamic acid also plays important roles wikipedia.org. It is a constituent of bacterial cell walls and certain antibiotics, and has been observed to act as a neurotransmitter in invertebrates oup.comdrugbank.com.

The synthesis of D-glutamic acid derivatives involves chemical modifications to the parent molecule, aiming to impart specific properties or to facilitate its integration into larger molecular structures ontosight.aiontosight.ai. These derivatives are created by protecting or activating the amino and carboxyl groups, or by altering the side chain. Such modifications are crucial for their application in drug development, as tools for investigating biological pathways, and in foundational research focused on understanding glutamate (B1630785) signaling mechanisms ontosight.ai. The ability to synthesize and utilize D-glutamic acid derivatives opens pathways for creating compounds with tailored pharmacokinetic and pharmacodynamic profiles, potentially leading to novel therapeutic agents for neurological disorders ontosight.aiontosight.ai.

H-D-Glu-OBzl as a Foundational Building Block in Advanced Chemical Synthesis

This compound, often encountered as its hydrochloride salt (e.g., H-D-Glu(OBzl)-OH·HCl), represents a strategically protected form of D-glutamic acid. In this configuration, the alpha-amino group remains free (indicated by 'H-'), poised for peptide bond formation, while the gamma-carboxyl group is protected as a benzyl (B1604629) ester ('OBzl') chemicalbook.comruifuchems.comnih.gov. The benzyl ester is a widely utilized protecting group in peptide chemistry due to its stability under various reaction conditions and its susceptibility to cleavage via hydrogenolysis or basic hydrolysis. This characteristic offers orthogonality, meaning it can be selectively removed without affecting other protecting groups, such as Boc or Fmoc peptide.comfrontiersin.org.

This specific protection strategy establishes this compound as an invaluable building block in peptide synthesis. It enables the controlled elongation of peptide chains, ensuring the precise incorporation of the D-glutamic acid residue at designated positions without unwanted reactions involving its gamma-carboxyl group chemimpex.comruifuchems.comchemimpex.com. Beyond its role in peptide synthesis, this compound functions as a versatile intermediate in the synthesis of a broad spectrum of complex organic molecules, including pharmaceuticals, bioactive compounds, and advanced materials chemimpex.comruifuchems.comchemimpex.com. Its structural attributes facilitate selective reactions, empowering chemists to construct intricate molecular architectures with a high degree of precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B555602 H-D-Glu-OBzl CAS No. 79338-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Involving H D Glu Obzl

Strategies for the Preparation and Selective Functionalization of H-D-Glu-OBzl

The preparation of this compound typically involves the selective esterification of the α-carboxylic acid of D-glutamic acid with benzyl (B1604629) alcohol. This process requires careful control to prevent the formation of the γ-benzyl ester or the diester. One common method involves the use of a copper(II) complex to temporarily protect the α-amino and γ-carboxyl groups, allowing for the selective esterification of the α-carboxyl group. Subsequent removal of the copper yields the desired this compound.

Another approach involves the partial hydrolysis of H-D-Glu(OBzl)-OBzl. For instance, selective hydrolysis of the α-benzyl ester from H-D-Asp(OBzl)-OBzl and H-D-Glu(OBzl)-OBzl can be achieved using the enzyme alcalase, yielding the corresponding α-carboxy-deprotected products in high yields. thieme-connect.de

This compound in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise synthesis of peptides on a solid support. biosynth.com this compound can be incorporated into a growing peptide chain during SPPS, where its benzyl ester serves as a protecting group for the α-carboxylic acid.

Coupling Reagents and Optimized Procedures for this compound Incorporation

The incorporation of this compound into a peptide sequence during SPPS requires the activation of its free γ-carboxylic acid. A variety of coupling reagents are available for this purpose, each with its own advantages and potential drawbacks.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. bachem.comnih.gov Phosphonium-based reagents like benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) and its analogs (PyBOP, HBTU, HATU) are also highly effective. bachem.comsigmaaldrich.com Uronium/aminium reagents such as HBTU and HATU are popular choices, with HATU often being the most efficient due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com More recent developments include reagents based on Oxyma Pure, such as COMU, which offer comparable efficiency to HATU with the added benefit of being non-explosive. bachem.com

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of the coupling reaction and the potential for side reactions. Optimization of parameters such as solvent, temperature, and reaction time is crucial for achieving high yields and purity. For instance, kinetic studies have shown that reaction rates can vary significantly depending on the polarity of the solvent. sci-hub.se

Interactive Table: Common Coupling Reagents for this compound Incorporation in SPPS

Coupling ReagentAdditiveKey Features
DCCHOBt, HOSuPopular and cost-effective, but the dicyclohexylurea byproduct can be difficult to remove. bachem.comnih.gov
DICHOBt, HOAt, Oxyma PureThe corresponding urea (B33335) is more soluble, facilitating its removal. bachem.com
BOPOne of the first phosphonium (B103445) reagents, highly effective. bachem.com
HBTU/TBTUPopular aminium reagents with byproducts that are soluble in common organic solvents. bachem.com
HATUHighly efficient, especially for sterically hindered couplings, due to the HOAt leaving group. bachem.comsigmaaldrich.com
COMUBased on Oxyma Pure, offering high efficiency and improved safety profile. bachem.com

Protecting Group Orthogonality and Deprotection Strategies for Benzyl Ester and Amine Functionalities in the Context of this compound

Protecting group orthogonality is a fundamental principle in peptide synthesis, ensuring that specific protecting groups can be removed selectively without affecting others. biosynth.comiris-biotech.de In the context of SPPS using this compound, the benzyl (Bzl) ester protecting the α-carboxylic acid is typically considered a semi-permanent protecting group.

The most common orthogonal protecting group strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.de Here, the temporary Nα-protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain protecting groups, such as the tert-butyl (tBu) group for the γ-carboxyl of glutamic acid, are acid-labile. The benzyl ester of this compound is also acid-labile, but typically requires harsher acidic conditions for complete removal than the tBu group. ub.edu

Another strategy is the Boc/Bzl approach, which is considered quasi-orthogonal. biosynth.com Both the tert-butyloxycarbonyl (Boc) Nα-protecting group and the benzyl side-chain protecting groups are removed by acid, but their lability to different strengths of acid allows for selective removal. biosynth.com The Boc group is removed with trifluoroacetic acid (TFA), while the benzyl group is typically cleaved with stronger acids like hydrogen fluoride (B91410) (HF). iris-biotech.de

The deprotection of the benzyl ester of this compound is usually performed at the end of the synthesis, concurrently with the cleavage of the peptide from the resin. This is typically achieved using strong acids like HF or a cocktail containing TFA with scavengers to prevent side reactions. ub.edu Saponification with a mild base like potassium carbonate can also be used for benzyl ester deprotection, although this is more common in solution-phase synthesis. nih.gov

Kinetic and Mechanistic Studies of Reaction Conditions for Efficient Peptide Chain Elongation Utilizing this compound

Kinetic studies of peptide bond formation are crucial for understanding reaction mechanisms and optimizing conditions for efficient peptide chain elongation. The rate of coupling reactions can be influenced by several factors, including the nature of the activated species, the solvent, temperature, and the steric hindrance of the amino acids being coupled.

Mechanistic studies have elucidated the role of coupling reagents and additives. For example, the activation of a carboxylic acid with a carbodiimide (B86325) like DCC proceeds through a highly reactive O-acylisourea intermediate. nih.gov This intermediate can be attacked by the amine component to form the peptide bond or can rearrange to a less reactive N-acylurea. Additives like HOBt trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.

The solvent can have a significant effect on reaction rates. Polar solvents generally lead to higher reaction rates. sci-hub.se However, the optimal solvent may vary depending on the specific coupling reagent and amino acids involved.

Analysis and Mitigation of Side Reactions Associated with this compound in SPPS

Several side reactions can occur during the incorporation of glutamic acid derivatives like this compound in SPPS. One of the most common is the formation of pyroglutamate (B8496135) at the N-terminus. This intramolecular cyclization of an N-terminal glutamic acid residue can occur under both acidic and basic conditions.

Another significant side reaction is the formation of aspartimide from aspartic acid residues, which can also occur with glutamic acid to a lesser extent. This side reaction is particularly prevalent when the aspartic acid is followed by a glycine, serine, or asparagine residue. peptide.com The formation of aspartimide can lead to racemization and the formation of β-peptide bonds upon ring opening. peptide.com The use of sterically hindered protecting groups on the side chain can help to minimize this side reaction.

Premature cleavage of the benzyl ester protecting group can also occur, particularly with repeated exposure to the acidic conditions used for Boc group removal in Boc/Bzl-based SPPS. ub.edu The choice of a more acid-stable protecting group or the use of the Fmoc/tBu strategy can mitigate this issue.

This compound in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. In solution-phase synthesis, this compound can be used as a building block where its free amine can be coupled with an N-protected amino acid or peptide fragment. The resulting dipeptide can then be further elongated.

The principles of coupling and protection in solution-phase synthesis are similar to those in SPPS. ekb.eg However, purification after each coupling step is typically required, often involving extraction and crystallization. The benzyl ester of this compound provides a convenient protecting group that can be removed by catalytic hydrogenation or strong acidolysis at the end of the synthesis. ekb.egthieme-connect.de Saponification can also be employed for its removal. nih.gov

Advanced Condensation Methods and Stereochemical Control during Coupling Reactions Involving this compound

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate its reaction with an amino group. justia.com In the context of incorporating this compound into a peptide sequence, the primary focus is on maximizing coupling efficiency while minimizing side reactions, particularly racemization or epimerization at the chiral center of the activated amino acid. nih.gov

Modern peptide synthesis employs a variety of sophisticated coupling reagents to achieve this. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an anhydride. justia.com The choice of coupling reagent and additives is critical for controlling the stereochemistry of the reaction.

Common Coupling Reagents and Additives:

Reagent ClassExamplesAdditivesKey Features
Carbodiimides DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole), HOSu (N-Hydroxysuccinimide), Oxyma PureWidely used in both solid-phase and solution-phase synthesis. Additives are crucial to suppress racemization. justia.com
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, HBTU, HATU---High coupling efficiency, particularly useful for sterically hindered amino acids.
Uronium/Guanidinium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU---Similar to phosphonium salts, known for rapid and efficient couplings.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated peptide. nih.gov The use of additives like HOBt or its derivatives helps to minimize this by forming an active ester that is more reactive towards the amine component than it is towards cyclizing into the oxazolone. nih.gov When coupling a protected peptide fragment that has this compound at its C-terminus, the risk of epimerization is a significant concern. Therefore, the selection of a coupling strategy that minimizes this risk is paramount. For instance, the use of acyl azides or certain urethane-protected amino acid derivatives can reduce the likelihood of losing stereochemical integrity.

Chromatographic and Non-Chromatographic Purification Techniques for Solution-Phase Peptide Products Containing this compound

Following the synthesis of a peptide containing this compound in solution, the purification of the desired product from unreacted starting materials, reagents, and side products is a critical step. A combination of chromatographic and non-chromatographic methods is often employed.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. nih.gov Several modes of HPLC can be utilized, depending on the physicochemical properties of the peptide.

HPLC ModePrinciple of SeparationApplication for this compound Peptides
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Peptides are eluted with an increasing gradient of an organic solvent. wikipedia.orgThis is the most common method. The benzyl group of this compound contributes to the peptide's hydrophobicity.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the peptide at a given pH. nih.govUseful for peptides with multiple charged residues, allowing for separation based on isoelectric point.
Size-Exclusion Chromatography (SEC) Separation based on molecular size. wikipedia.orgOften used for purifying larger peptides or for removing small molecule impurities.
Mixed-Mode Chromatography (MMC) Utilizes a stationary phase with multiple interaction modes (e.g., hydrophobic and ion-exchange). nih.govCan provide enhanced resolution for complex peptide mixtures.

The choice of solvents and modifiers is crucial for successful HPLC purification. Acetonitrile is a common organic solvent, and volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate are used to ensure compatibility with mass spectrometry. frontiersin.org Trifluoroacetic acid (TFA) is often used as an ion-pairing agent to improve peak shape in RP-HPLC, though it can sometimes suppress ionization in mass spectrometry. frontiersin.org

Non-Chromatographic Techniques:

Before subjecting the crude peptide to HPLC, non-chromatographic methods can be used for initial purification.

Precipitation/Crystallization: Peptides can be precipitated from the reaction mixture by adding a non-solvent. uzh.ch This is effective for removing soluble impurities.

Extraction: Liquid-liquid extraction can be used to remove organic-soluble or water-soluble byproducts.

Lyophilization (Freeze-Drying): This technique is used to remove volatile solvents and byproducts, yielding a dry powder of the crude peptide.

Chemoenzymatic and Biosynthetic Approaches for Peptide Synthesis Incorporating this compound

While chemical synthesis is the standard for producing peptides containing non-proteinogenic amino acids, chemoenzymatic and biosynthetic methods offer intriguing alternatives, often providing high stereoselectivity under mild conditions. nih.govqyaobio.com

Chemoenzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov Normally, proteases hydrolyze peptide bonds, but by manipulating reaction conditions (e.g., using organic co-solvents, high substrate concentrations, or frozen aqueous systems), the equilibrium can be shifted towards synthesis. nih.govrsc.org

For the incorporation of this compound, a key challenge is that most common proteases are specific for L-amino acids. However, certain proteases, known as D-stereospecific proteases like D-aminopeptidase, show specificity for D-amino acids. rsc.org In principle, such enzymes could be used to ligate a peptide fragment ending in this compound. Alternatively, engineered proteases with altered substrate specificities could be developed for this purpose. frontiersin.org The enzymatic ligation approach involves the coupling of two smaller, chemically synthesized peptide fragments, one of which could contain this compound. frontiersin.orggoogle.com This hybrid approach combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. acs.org

Biosynthetic Approaches: The direct incorporation of this compound into a peptide chain via ribosomal synthesis is not feasible as it is a non-proteinogenic amino acid. nih.gov However, some microorganisms utilize large enzyme complexes called non-ribosomal peptide synthetases (NRPSs) to produce peptides containing a wide variety of non-standard amino acids. nih.govuzh.ch These NRPS systems operate through a modular mechanism, where each module is responsible for incorporating a specific amino acid. uzh.ch In theory, it might be possible to engineer an NRPS module to recognize and incorporate this compound or a related precursor. peptide.com This remains a complex and largely exploratory area of synthetic biology.

Combinatorial Organic Synthesis Strategies Utilizing this compound as a Diversification Element

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds for drug discovery and other applications. researchgate.net this compound can be a valuable component in such libraries, introducing structural diversity and potentially enhancing the biological stability of the library members. justia.comnih.gov

Methodologies for Library Generation and High-Throughput Screening of this compound Containing Compounds

The "split-and-pool" (or "split-and-mix") synthesis strategy is a cornerstone of combinatorial library generation, particularly for peptide libraries on a solid support. wikipedia.orgmdpi.comresearchgate.net

Split-and-Pool Synthesis Involving this compound:

Splitting the Resin: A solid support resin is divided into multiple equal portions.

Coupling: A different building block (e.g., an amino acid) is coupled to the resin in each portion. In one of these portions, this compound could be introduced.

Pooling and Mixing: All portions of the resin are combined and mixed thoroughly.

Iteration: The pooled resin is then split again, and the coupling process is repeated with another set of building blocks.

This process, when repeated, exponentially increases the number of unique peptide sequences in the library, with each bead of the resin ideally carrying a single compound (the "one-bead-one-compound" concept). mdpi.comimperial.ac.uk

High-Throughput Screening (HTS): Once a library containing this compound is synthesized, it can be screened for biological activity.

On-Bead Screening: The library can be screened while the compounds are still attached to the solid support. imperial.ac.uk This is suitable for assays where the target protein can be labeled (e.g., with a fluorescent tag) and incubated with the library beads.

Off-Bead Screening: The synthesized compounds can be cleaved from the resin and screened in solution. imperial.ac.uk

The identification of "hit" compounds from a combinatorial library often requires deconvolution strategies or encoding methods to determine the structure of the active molecule. imperial.ac.uk

Application of this compound in the Synthesis of Structurally Diverse Macrocyclic Compounds

Macrocyclization is a widely used strategy in peptide drug design to improve conformational rigidity, receptor affinity, and metabolic stability. nih.govlu.se The side chain of this compound, with its protected carboxylic acid, offers a potential handle for macrocyclization.

Strategies for Macrocyclization:

Side Chain-to-Side Chain Cyclization: The benzyl protecting group on the glutamic acid side chain can be removed to reveal a free carboxylic acid. This can then be coupled with a free amino group on another amino acid side chain (e.g., lysine) within the same peptide to form a lactam bridge.

The presence of this compound can serve as a "scaffold" element, helping to pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the efficiency of the ring-closing reaction. nih.gov The synthesis of macrocyclic peptide libraries is a powerful approach for discovering potent and selective therapeutic agents. nih.gov

Advanced Applications of H D Glu Obzl in Peptide and Protein Chemistry Research

Design and Synthesis of Peptide Analogues and Peptidomimetics Incorporating H-D-Glu-OBzl

The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptide analogues and peptidomimetics. ekb.eg These modified peptides often exhibit enhanced properties compared to their natural counterparts, such as increased resistance to enzymatic degradation and improved biological activity. ekb.eg

Investigation of Structure-Activity Relationships and Conformational Preferences in this compound Modified Peptide Derivatives

For instance, in the synthesis of peptide aldehyde inhibitors of the 20S proteasome, various derivatives were created to study their inhibitory effects. nih.gov The inclusion of modified glutamic acid residues, protected with groups like benzyl (B1604629) (Bzl) and tert-butyl (tBu), allowed for a detailed exploration of how different side chains at specific positions impact the inhibitory potency of the peptide. nih.gov

Below is a table showcasing examples of peptide derivatives where this compound or similar modified glutamic acid residues have been used to study SAR:

Peptide DerivativeModificationResearch Focus
Cbz-Glu(OtBu)-Phe-LeucinalIncorporation of a protected glutamic acid derivativeInvestigating the inhibition of 20S proteasome nih.gov
Boc-L-Glu(OBzl)-L-Phe-L-LeucinalUse of Boc and benzyl protected glutamic acidStudying the structure-activity relationship of peptide aldehyde inhibitors nih.gov
Muramyl dipeptide analoguesReplacement of L-alanine with other amino acids including D-glutamic acid derivativesExamining the relationship between structure and immunoadjuvant activity oup.com

Development of Peptide Agonists, Antagonists, and Modulators with this compound Subunits

The unique stereochemistry of this compound makes it a valuable component in the development of peptide-based agonists, antagonists, and modulators. The D-amino acid can alter the peptide's binding affinity and efficacy at its target receptor. For example, the introduction of a D-amino acid can transform a peptide agonist into an antagonist by changing the way it interacts with the receptor binding pocket. ekb.eg

In the context of neuropeptides like Substance P, derivatives containing D-amino acids have been shown to act as potent competitive antagonists. ekb.egresearchgate.net Conversely, other modifications involving glutamic acid benzyl esters have led to the synthesis of potent agonists. ekb.egresearchgate.net The ability to fine-tune the pharmacological profile of a peptide by incorporating residues like this compound is a powerful tool in drug discovery. medchemexpress.com

Here are examples of peptide modulators developed using glutamic acid derivatives:

Peptide Modulator TypeExample DerivativeBiological Target/ActivityReference
Substance P Agonist[Glp6, Glu(OBzl)11]-sp(6-11)More potent than native Substance P ekb.egresearchgate.net
Substance P Antagonist[Pro4, D-Trp7,9]-sp(4-11)Competitive antagonist of Substance P ekb.egresearchgate.net
NMDA Receptor Glycine Site AgonistSynthesized using Boc-D-2,3-diaminopropionic acidExhibits GluN2 subunit-specific activity medchemexpress.com

Role of this compound in the Chemical Modification and Functional Mimicry of Neuropeptides and Other Biologically Active Peptides

This compound plays a significant role in the chemical modification of neuropeptides to enhance their therapeutic potential. ekb.eg Native peptides are often limited by their short biological half-life due to rapid enzymatic degradation. ekb.eg Incorporating D-amino acids like this compound can increase resistance to proteases, thereby prolonging the peptide's activity in the body. ekb.eg

This strategy is also employed in peptidomimetics, where the goal is to create molecules that mimic the function of natural peptides but with improved drug-like properties. ekb.eg By retaining the essential side chains in a specific spatial arrangement while modifying the backbone with D-amino acids, scientists can design peptidomimetics with enhanced stability and bioavailability. ekb.eg For example, modifications of the insect neuromodulator proctolin (B33934) with various non-natural amino acids have been synthesized to study their myotropic effects. researchgate.net

Synthesis of Immunoadjuvant Structures Utilizing this compound Derivatives

This compound and its derivatives are utilized in the synthesis of immunoadjuvant structures, such as muramyl peptides. oup.com These molecules can enhance the immune response to antigens and are therefore important in vaccine development. The synthesis of various muramyl peptide analogues has been performed to investigate the relationship between their chemical structure and immunoadjuvant activity. oup.com

For instance, the synthesis of MurNAc-L-Ala-D-Glu(OH)-NH2 and its derivatives involved the use of protected D-glutamic acid intermediates. oup.com These studies have shown that specific structural features, including the stereochemistry of the amino acids, are crucial for the immunoadjuvant properties of these peptides. oup.com

This compound in the Development of Bio-Inspired Polymers and Advanced Materials

The application of this compound extends beyond peptide chemistry into the realm of materials science, particularly in the creation of bio-inspired polymers with advanced functionalities.

Synthesis of Amphiphilic Block Copolymers for Supramolecular Assembly and Nanostructure Formation

This compound can be used in the synthesis of the polypeptide block of amphiphilic block copolymers. jaist.ac.jp These copolymers, consisting of a hydrophilic block and a hydrophobic polypeptide block, can self-assemble in solution to form various nanostructures such as micelles, vesicles, and gels. rsc.orgnih.gov The self-assembly process is driven by the interactions between the different polymer blocks and the solvent. nih.gov

The resulting nanostructures have potential applications in drug delivery, gene therapy, and tissue engineering. The incorporation of polypeptide blocks derived from amino acids like this compound can introduce biocompatibility and biodegradability to the materials. Furthermore, the helical conformation of the polypeptide block can influence the morphology of the self-assembled structures, leading to the formation of unique and complex architectures like Archimedean spirals. acs.org

Engineering of pH-Responsive Hydrogels and Other Soft Materials from Glutamic Acid Derivatives

The engineering of "smart" materials that respond to environmental stimuli is a burgeoning field in materials science. Glutamic acid and its derivatives are key components in the creation of pH-responsive hydrogels and other soft materials. epcmholdings.comnih.gov These materials can change their properties, such as volume or solubility, in response to changes in the surrounding pH. tandfonline.com

The principle behind this responsiveness lies in the carboxylic acid group of the glutamic acid side chain. rsc.org In neutral or alkaline conditions, the carboxylic acid groups are deprotonated, resulting in negatively charged carboxylate ions. The electrostatic repulsion between these anionic groups causes the polymer chains to uncoil and absorb large amounts of water, leading to a swollen hydrogel state. mdpi.com Conversely, in an acidic environment, the carboxylate groups become protonated. This neutralizes the charge, reduces electrostatic repulsion, and allows for the formation of hydrogen bonds between the polymer chains, causing the hydrogel to collapse and release the absorbed water. rsc.orgmdpi.com

Researchers have developed various pH-responsive systems using this principle. For instance, hydrogels based on poly(L-glutamic acid) have been shown to exhibit significant changes in their swelling ratios in response to pH shifts. mdpi.com Studies have demonstrated that such hydrogels remain compact at low pH values and swell significantly as the pH increases. mdpi.comnih.gov This behavior is reversible and can be tuned by modifying the polymer structure, for example, by creating copolymers or cross-linking the hydrogel network. tandfonline.comnih.gov This tunable pH-responsiveness makes glutamic acid-based hydrogels promising candidates for applications like targeted drug delivery, where a therapeutic agent could be loaded into the hydrogel and released specifically in the acidic microenvironment of a tumor or the varying pH of the gastrointestinal tract. mdpi.comnih.govresearchgate.net

Polymer SystemStimulusObserved ResponsePotential Application
Poly(L-glutamic acid) based hydrogelIncrease in pH from 2.1 to 7.4Significant increase in swelling ratio (>120%)Drug Delivery
PEG-b-poly(L-glutamate) derivativesDecrease in pH from 7.4 to 6.2Disassembly of nanoparticle and drug releaseTumor-targeted Therapy
N-acryloyl-L-glutamic acid (L-AGA) nanogelspH changepH-dependent swellingHydrophilic Drug Nanocarriers

Genetic Code Expansion Strategies Utilizing this compound Analogues and Derivatives

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. researchgate.netrsc.orgoregonstate.edu This technique expands the chemical repertoire of proteins beyond the 20 standard amino acids, allowing for the introduction of novel functionalities. yale.edufrontiersin.org The process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the ncAA and a specific codon (often a stop codon like UAG) to direct its insertion into a growing polypeptide chain. rsc.orgoregonstate.edu

An esterified glutamic acid analogue, glutamic acid benzyl ester (BnE), which is structurally analogous to this compound, has been successfully incorporated into proteins using GCE. rsc.org This demonstrates the utility of such protected glutamic acid derivatives as tools for protein engineering. The benzyl ester group serves as a "cage" for the glutamic acid side chain, masking its negative charge and reactivity until it is intentionally removed, providing a powerful tool for controlling protein structure and function. rsc.org

Site-Specific Protein Modification and Bioorthogonal Functionalization via Genetically Encoded this compound

The ability to genetically encode this compound analogues opens the door to precise, site-specific protein modifications. rsc.orgcore.ac.uk By inserting the ncAA at a predetermined site, researchers can introduce a unique chemical handle into the protein, which can then be modified using bioorthogonal chemistry—chemical reactions that occur in living systems without interfering with native biochemical processes. duke.edunih.govnih.gov

The benzyl ester of a genetically encoded glutamic acid can be hydrolyzed to expose the native glutamic acid residue. This "decaging" can be used to control protein activity. For example, by incorporating the benzyl ester into the active site of a toxic protein, the protein can be kept in an inactive state until a specific stimulus triggers the ester's removal, thereby activating the protein at a desired time and place. rsc.org

Furthermore, the incorporated amino acid can be converted into other functional groups. Research has shown that a genetically encoded glutamic acid benzyl ester (BnE) can be transformed into a versatile reactive handle like an acyl hydrazide. rsc.org This acyl hydrazide can then be used for various bioorthogonal conjugations, allowing for the attachment of molecules such as fluorescent dyes, synthetic polymers like polyethylene (B3416737) glycol (PEG) for enhancing therapeutic protein half-life, or other labels for studying protein function. rsc.orgnih.govbenthamdirect.com This approach provides precise control over the location and stoichiometry of the modification, yielding homogeneous protein conjugates that are difficult to produce with traditional methods. nih.govbenthamdirect.com

Genetically Encoded ncAABioorthogonal HandleReaction TypeApplication
Glutamic Acid Benzyl Ester (BnE)Acyl HydrazideCondensationProtein labeling, Metal chelation
para-acetylphenylalanine (pAF)KetoneOxime LigationAntibody-Drug Conjugates (ADCs)
Azidophenylalanine (AZF)AzideClick Chemistry (CuAAC, SPAAC)Polymer conjugation, Probing labels
Dithiolane-containing amino acid (dtF)DithiolaneOrganoarsenic Probe LigationReversible protein labeling

Generation of Novel Epigenetic Marks and Functional Protein Labels Employing this compound Derived Handles

The versatility of GCE with glutamic acid derivatives extends to the intricate field of epigenetics. Epigenetic marks are post-translational modifications on histone proteins that regulate gene expression. researchgate.net The ability to install artificial or novel epigenetic marks allows researchers to probe the complex mechanisms of epigenetic regulation. acs.org

A key finding demonstrated that the acyl hydrazide handle, derived from a genetically encoded glutamic acid benzyl ester, could be used to generate a novel epigenetic mark. rsc.org Specifically, this handle was employed to create a glutamine (Gln) methylation mark on histone proteins. rsc.org This achievement provides a unique tool to study the effects of specific histone modifications on chromatin structure and gene transcription, complementing the existing toolbox of GCE. rsc.org The development of such strategies, using phage display libraries containing ncAAs that mimic epigenetic marks, is a promising approach for identifying selective inhibitors for epigenetic reader proteins, which are compelling targets for therapeutic intervention in various diseases. researchgate.netacs.orgnih.gov

This compound in Preclinical Drug Discovery and Development Research

In preclinical research, the focus is on identifying and optimizing new therapeutic candidates. This compound and similar derivatives are valuable building blocks in the synthesis of peptides and other molecules with therapeutic potential. nih.gov Their incorporation can enhance the properties of peptide-based drugs, which often suffer from poor stability and short half-lives in the body. nih.gov

Synthesis and Optimization of Potential Therapeutic Agents Incorporating this compound

The chemical synthesis of peptides allows for the precise incorporation of non-canonical amino acids, including D-amino acids and protected derivatives like this compound. mdpi.com This structural modification is a key strategy for peptide optimization. jpt.comdrugdiscoverytrends.com Introducing a D-amino acid can significantly increase a peptide's resistance to degradation by native proteases, which typically recognize L-amino acids. mdpi.com

The benzyl protection on the glutamic acid side chain (Glu(OBzl)) is a common tactic in solid-phase peptide synthesis to prevent unwanted side reactions. mdpi.com Beyond its role in synthesis, the incorporation of such modified residues can directly influence the biological activity of the final peptide. For example, in the development of analogues of Substance P, a neuropeptide involved in vasodilation and pain signaling, derivatives containing Glu(OBzl) were synthesized. ekb.eg Specifically, analogues of the C-terminal fragments of Substance P, such as [Glp6, Glu(OBzl)11]-sp(6-11), were found to be more potent agonists than the native peptide itself, highlighting how such modifications can be used to optimize therapeutic potential. ekb.egresearchgate.net

Exploration of this compound Containing Peptides in Disease Model Studies

Peptides incorporating glutamic acid derivatives are actively being explored in various disease models. Glutamic acid is often used as a linker to create dimeric peptides, which can exhibit enhanced binding affinity to their targets compared to their monomeric counterparts. acs.org For instance, dimeric RGD peptides, which target integrins overexpressed in tumor angiogenesis, have been linked via glutamic acid for use in cancer imaging and therapy studies. acs.org Stability studies of these glutamic acid-linked peptides are crucial to ensure they remain intact under physiological and radiolabeling conditions. acs.org

In the context of neurodegenerative disorders like Huntington's disease, therapeutic peptides are being designed to target the underlying pathological mechanisms, such as the aggregation of the mutant huntingtin protein (mHTT). nih.gov While specific studies detailing the use of this compound in this exact context are emerging, the general strategy involves designing peptides that can disrupt harmful protein-protein interactions. nih.gov The optimization of these peptides often involves incorporating non-natural amino acids to improve stability and efficacy, a role for which this compound is well-suited. mdpi.com The development of peptide-based therapeutics for such complex diseases represents a promising frontier, with ongoing research focused on translating preclinical findings into viable treatments. nih.gov

Analytical and Structural Elucidation Methodologies for Compounds Incorporating H D Glu Obzl

Advanced Spectroscopic Techniques for Structural Confirmation and Detailed Analysis of H-D-Glu-OBzl Containing Molecules

Spectroscopic methods are indispensable for the detailed structural analysis of this compound and its derivatives. These techniques probe the molecular structure at the atomic and functional group level, providing a comprehensive picture of the compound .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound-containing molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of atom connectivity and stereochemistry.

In a related compound, H-Glu(OBzl)-NCA, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals that can be assigned to the different protons within the molecule. For instance, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.31-7.40 ppm. The proton on the α-carbon (OCCHNH) shows a distinct signal around 4.38 ppm, while the methylene (B1212753) protons of the benzyl group (CH₂O) are observed at approximately 5.13 ppm. The protons of the glutamic acid backbone also show characteristic shifts. chemwhat.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For H-Glu(OBzl)-NCA, key signals include those for the carbonyl carbons, the aromatic carbons of the benzyl group, and the aliphatic carbons of the glutamic acid residue. chemwhat.com These spectral data are crucial for confirming the successful incorporation of the this compound moiety and for identifying any potential side products or impurities. The specific stereochemistry (D-configuration) at the α-carbon can be confirmed through advanced NMR techniques or by comparing the spectral data with that of the corresponding L-isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Derivative, H-Glu(OBzl)-NCA in CDCl₃ chemwhat.com

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH 7.40-7.31 (m, 5H) 135.3, 128.8, 128.7, 128.5
NH 6.59 (s, 1H) -
CH₂O (Benzyl) 5.13 (s, 2H) 67.2
α-CH (Glu) 4.38 (ddd) 57.0
γ-CH₂ (Glu) 2.59 (t, 2H) 30.0
β-CH₂ (Glu) 2.31-2.06 (m, 2H) 27.0
C=O (ester) - 172.5
C=O (NCA) - 169.5, 151.9

Data is for the related compound H-Glu(OBzl)-NCA and serves as an illustrative example.

Mass Spectrometry (MS, MS/MS, GC/MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and its derivatives with high accuracy. The monoisotopic mass of this compound is calculated to be 237.10010796 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this value experimentally, providing strong evidence for the elemental composition of the molecule.

In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. For instance, in a related tert-butyl protected glutamic acid derivative, a characteristic fragmentation involves the loss of the tert-butyl group. Similarly, for this compound derivatives, fragmentation would likely involve the loss of the benzyl group and other predictable cleavages along the amino acid backbone. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its unambiguous identification. Gas chromatography-mass spectrometry (GC/MS) can also be employed for the analysis of volatile derivatives of this compound.

Table 2: Key Mass Spectrometry Data for this compound

Property Value Reference
Molecular Weight 237.25 g/mol nih.gov
Exact Mass 237.10010796 Da nih.gov

Vibrational Spectroscopy (Infrared, FTIR) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique pattern of absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound and its derivatives, the FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the carboxylic acid and ester groups, and the C-H stretching of the aromatic and aliphatic portions of the molecule. For example, in a related compound, H-Glu(OBzl)-NCA, characteristic IR bands are observed at 1651, 1737, 1790, and 1856 cm⁻¹. chemwhat.com The presence and position of these bands can confirm the integrity of the key functional groups within the molecule. For instance, the successful esterification of the α-carboxyl group with benzyl alcohol can be confirmed by the appearance of the characteristic ester carbonyl stretch. The spectrum of glutamic acid itself shows characteristic peaks that are altered upon derivatization, providing further evidence of a successful reaction. researchgate.net

Table 3: Illustrative FTIR Absorption Bands for a Related Compound, H-Glu(OBzl)-NCA chemwhat.com

Wavenumber (cm⁻¹) Assignment
1856, 1790 Anhydride C=O stretch (NCA ring)
1737 Ester C=O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore-Containing this compound Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for the analysis of this compound derivatives that contain chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The benzyl group in this compound itself is a chromophore and will exhibit characteristic absorbance in the UV region. This property can be used for the quantitative analysis of this compound-containing compounds. ualberta.ca

Furthermore, if this compound is incorporated into larger molecules or peptides that also contain other chromophoric groups, UV-Vis spectroscopy can be used to monitor reactions or to quantify the final product. research-solution.com The technique is often used in conjunction with HPLC for the detection and quantification of the separated compounds.

High-Resolution Chromatographic Methods for Purity Assessment and Isolation of this compound Derived Products

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound-containing compounds. bldpharm.com Analytically, HPLC is used to determine the purity of a sample by separating the main compound from any impurities or by-products. The purity of H-D-Glu(OBzl)-OH, for example, is often stated as >99.0% as determined by HPLC. ruifuchemical.com

The choice of stationary phase (e.g., C18 for reversed-phase HPLC) and mobile phase composition allows for the fine-tuning of the separation. Detection is typically achieved using a UV detector, which is sensitive to the benzyl chromophore in the molecule. ualberta.ca

On a larger scale, preparative HPLC can be used to isolate and purify this compound derivatives from complex reaction mixtures. This is crucial for obtaining highly pure material required for subsequent applications, such as peptide synthesis. The effectiveness of HPLC in both analytical and preparative modes makes it an indispensable tool in the lifecycle of this compound-containing molecules.

Advanced hyphenated techniques such as LC-MS for complex mixture analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound and its derivatives. ualberta.caruifuchemical.com This hyphenated technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and molecular weight determination offered by mass spectrometry.

In the context of peptide synthesis, where this compound is a common building block, LC-MS is routinely used to monitor reaction progress, identify byproducts, and assess the purity of the final product. ruifuchemical.comoup.com For instance, during the synthesis of muramyl peptides, LC-MS can distinguish between the desired product and unreacted starting materials or side-products formed during coupling or deprotection steps. oup.com

A critical consideration when analyzing glutamic acid derivatives like this compound with LC-MS is the potential for in-source cyclization. Free glutamic acid (Glu) and its N-terminal residues in peptides can cyclize to form pyroglutamic acid (pGlu) within the electrospray ionization (ESI) source of the mass spectrometer. nih.gov This transformation is an analytical artifact that can complicate quantification and identification if not properly managed. nih.gov Researchers have developed specific LC-MS/MS protocols to mitigate this issue, which involve:

Chromatographic conditions that effectively separate Glu, Gln, and pGlu. nih.gov

Optimization of mass spectrometer source parameters, such as the fragmentor voltage, to minimize in-source conversion. nih.gov

The use of isotopic internal standards to correct for any unavoidable cyclization. nih.gov

Furthermore, advanced LC-MS workflows, often used in proteomics and the study of therapeutic proteins, can identify various post-translational and chemical modifications on peptides containing glutamic acid residues. nih.gov These methods allow for the detection of modifications such as oxidation, deamidation, and even the formation of pyro-Glu from Glu, providing a comprehensive profile of the molecular species present in a sample. nih.gov

Elemental Analysis for Stoichiometric Verification of this compound Containing Compounds

Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound containing this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements, it is possible to verify that the stoichiometric composition of the molecule matches its theoretical formula. This validation is a crucial checkpoint for confirming the identity and purity of a synthesized peptide or small molecule.

For example, in the synthesis of peptide fragments, elemental analysis provides definitive proof of successful synthesis and purification. The process involves comparing the experimentally determined percentages of elements with the calculated values based on the expected molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structure and purity.

Below is a data table from the characterization of a synthesized peptide, Boc-L-Ala-D-Glu(OBzl)-Gly-OBzl, which incorporates a glutamic acid benzyl ester moiety.

ElementFound (%)Calculated (%)
Carbon (C)62.6862.69
Hydrogen (H)6.776.71
Nitrogen (N)7.637.56
Data derived from the synthesis and characterization of Boc-L-Ala-D-Glu(OBzl)-Gly-OBzl. oup.com

The close agreement between the found and calculated percentages for C, H, and N in the table confirms the successful synthesis and purification of the target peptide. oup.com

Conformational and Three-Dimensional Structural Characterization of Peptides and Polymers Incorporating this compound

Understanding the three-dimensional structure of peptides and polymers containing this compound is critical, as their biological activity and material properties are directly linked to their conformation and assembly. Several powerful techniques are employed to probe these structural features at different levels of detail.

Circular Dichroism (CD) spectroscopy is a widely used method for investigating the secondary structure of peptides and proteins in solution. nih.govunits.it The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The peptide backbone is the primary chromophore in the far-UV region (180–260 nm), and the resulting CD spectrum provides a distinct signature for different types of secondary structures like α-helices, β-sheets, β-turns, and random coils. units.it

For peptides incorporating this compound, CD spectroscopy can be used to:

Determine Conformational Integrity: Assess whether a synthesized peptide adopts a stable, folded structure. units.it

Study Conformational Changes: Monitor how the secondary structure changes in response to environmental factors like solvent, temperature, or binding to other molecules like lipid vesicles. niph.go.jpnih.gov

Analyze Helix-Coil Transitions: It is particularly effective for studying transitions between ordered helical structures and disordered coil states. nih.govunits.it

While many small peptides may exhibit spectra characteristic of a disordered structure, those designed to form specific secondary structures, such as α-helices or β-sheets, can be effectively characterized using CD. units.it For instance, variable temperature CD spectroscopy has been used to study the structural properties of peptides containing glutamic acid derivatives like Glu(OBzl). niph.go.jp Accurate CD spectra of peptides can be obtained even in the presence of light-scattering samples like large unilamellar vesicles (LUVs), which is important for studying peptide-membrane interactions. nih.gov

X-ray crystallography is the premier technique for determining the precise three-dimensional atomic structure of a molecule. nih.govwikipedia.org The method relies on obtaining a well-ordered crystal of the compound, which, when exposed to an X-ray beam, diffracts the X-rays into a specific pattern of reflections. wikipedia.org By analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated, allowing for the precise placement of every atom in the molecule. nih.gov

The application of X-ray crystallography to a compound containing this compound would involve these key steps:

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the peptide or molecule. wikipedia.org

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction data are collected. nih.gov

Structure Solution: The "phase problem," where phase information is lost during data collection, must be solved. numberanalytics.com For novel structures, this can sometimes be accomplished by preparing heavy atom derivatives, where atoms like mercury or platinum are incorporated into the crystal. numberanalytics.com The significant scattering from these heavy atoms helps in determining the phases. numberanalytics.com

Model Building and Refinement: An atomic model is built into the electron density map and then computationally refined to best fit the experimental data. nih.gov

Computational modeling and molecular simulation have become essential tools for predicting and understanding the structure and dynamics of peptides and their assemblies. acs.org These methods complement experimental techniques by providing insights into molecular behavior at a level of spatial and temporal detail that can be difficult to access otherwise. acs.org

For peptides incorporating this compound, computational approaches can be used to:

Predict Secondary and Tertiary Structures: By using force fields that approximate the potential energy of a system, molecular dynamics (MD) simulations can predict how a peptide chain will fold into its preferred conformation.

Simulate Supramolecular Assembly: Coarse-grained (CG) models, such as the MARTINI force field, simplify the atomic representation to allow for simulations of larger systems over longer timescales. acs.org This is particularly useful for studying how peptides self-assemble into larger structures like fibers, micelles, or β-sheet stacks. acs.org

Guide Molecular Design: Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) models can be trained on experimental data to predict the self-assembling capabilities or other properties of new peptide sequences, accelerating the discovery of novel materials. acs.org

Different computational methods offer a trade-off between accuracy and computational cost. Quantum mechanics (QM) methods provide high accuracy for small systems, while classical force fields (all-atom or coarse-grained) enable the simulation of much larger molecular assemblies. acs.org These simulations can provide a dynamic picture of how the this compound residue influences peptide folding and intermolecular interactions within a larger assembly.

Challenges and Future Directions in Research on H D Glu Obzl and Its Derivatives

Overcoming Synthetic Challenges in the Assembly of Highly Complex Peptide and Polymer Architectures Incorporating H-D-Glu-OBzl

The synthesis of intricate molecules using this compound is a cornerstone of its application, yet it presents considerable challenges in both peptide and polymer chemistry.

In Solid-Phase Peptide Synthesis (SPPS) , the incorporation of any amino acid into long and complex sequences is fraught with potential issues. biosynth.com The presence of the benzyl (B1604629) group in this compound can introduce steric hindrance, potentially complicating coupling reactions. biosynth.com A significant challenge in SPPS is the tendency of "difficult sequences," particularly those rich in hydrophobic residues, to aggregate. nih.gov This aggregation can lead to incomplete reactions and low yields. biosynth.comnih.gov Furthermore, side reactions are a persistent concern; for instance, studies have shown that Boc-Glu(OBzl) can undergo transesterification during certain synthesis steps, which necessitates careful selection of reagents and conditions to avoid unwanted byproducts. nih.gov The use of a D-amino acid like this compound can be strategically employed to induce specific secondary structures, such as β-turns, which can aid in processes like peptide cyclization, but this also adds a layer of complexity to predicting the final conformation. thieme-connect.de

The creation of Polymer Architectures from glutamate (B1630785) derivatives like Glu(OBzl)-NCA also faces hurdles. pmcisochem.fr Ring-opening polymerization of N-carboxy-α-amino acid anhydrides (NCAs) is a primary method for producing poly(amino acids) like poly(γ-benzyl-glutamate), but the high reactivity of NCAs demands stringent, controlled conditions to achieve polymers with defined molecular weights and low polydispersity. acs.orgmdpi.com The synthesis of more complex structures, such as high-molecular-weight brush polymers or block copolymers for drug delivery applications, involves multi-step processes where controlling the final architecture is challenging. mdpi.comnih.gov A critical final step in many cases is the complete and controlled deprotection of the benzyl groups to yield the functional poly(L-glutamic acid), which requires robust and specific chemical methods. nih.gov

Challenge Area Specific Problem Potential Mitigation Strategy References
Peptide Synthesis Aggregation of hydrophobic sequencesUse of specialized solvents, elevated temperatures, or solubilizing protecting groups. nih.gov
Side reactions (e.g., transesterification)Careful selection of catalysts and reaction conditions; using alternative resin attachment methods. nih.gov
Low coupling efficiency/yieldOptimization of coupling reagents (e.g., HATU); in situ neutralization protocols to minimize aggregation. nih.govthieme-connect.de
Polymer Synthesis Control of polymerizationStrict control of reaction conditions (temperature, purity of monomers and initiators) for NCA polymerization. mdpi.com
Architectural control (e.g., brush polymers)Advances in polymerization techniques like ROMP and CRP; optimizing grafting methods. nih.gov
Efficient and complete deprotectionUtilizing specific deprotection reagents like trimethylsilyl (B98337) iodide for clean removal of benzyl groups. nih.gov

Advancements in Analytical Techniques for Comprehensive Characterization of this compound Derived Molecules, Addressing Information Gaps

The comprehensive characterization of molecules derived from this compound is essential to confirm their structure, purity, and properties. While a suite of standard analytical techniques is routinely employed, the increasing complexity of these molecules necessitates more advanced approaches to address remaining information gaps.

Standard characterization for this compound and its simpler derivatives includes High-Performance Liquid Chromatography (HPLC) for purity assessment, Thin-Layer Chromatography (TLC) for reaction monitoring, and melting point analysis. ruifuchemical.com For structural elucidation, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is critical for confirming the composition of copolymers, for example, by comparing the integral areas of protons from the polymer backbone and the benzyl protecting groups. mdpi.com Mass Spectrometry, including MALDI-TOF and ESI-TOF, is indispensable for determining the molecular weight of the resulting peptides and polymers. acs.orgmdpi.com Other techniques such as Infrared (IR) spectroscopy and amino acid analysis provide further structural and compositional information. acs.orgnih.gov

However, these techniques may not fully capture the intricacies of highly complex systems. For instance, characterizing supramolecular peptide assemblies presents unique challenges due to structural uncertainties and concentration-dependent behavior, often requiring the adaptation of methods originally developed for proteins. acs.org A significant information gap exists in understanding sequence-dependent events like aggregation during synthesis in real-time. To address this, researchers are turning to advanced methods. For example, the use of automated fast-flow peptide synthesizers equipped with real-time ultraviolet-visible (UV-vis) analytical monitoring generates vast datasets on reaction kinetics. nih.gov This data, when analyzed with computational models, can reveal subtle sequence-dependent effects that are not apparent from end-point analysis alone. nih.gov Filling these information gaps requires a multi-faceted approach, combining several analytical techniques to build a complete picture of these complex molecules.

Analytical Technique Application for this compound Derivatives References
HPLC Purity determination of synthesized peptides and amino acid derivatives. ruifuchemical.com
¹H NMR Spectroscopy Structural confirmation and determination of copolymer composition. mdpi.com
Mass Spectrometry (MS) Molecular weight verification of peptides and polymers. acs.orgmdpi.com
Infrared (IR) Spectroscopy Identification of functional groups and confirmation of secondary structure. nih.gov
UV-vis Spectroscopy Real-time monitoring of deprotection steps in solid-phase peptide synthesis. nih.gov
Amino Acid Analysis Verifying the amino acid composition of synthesized polypeptides. acs.org

Expanding the Therapeutic and Biotechnological Scope of Biological Applications of this compound Derivatives

While this compound is primarily a synthetic building block, the derivatives constructed from it possess significant potential across a range of therapeutic and biotechnological applications. ruifuchemical.comdatainsightsmarket.com Expanding this scope is a major focus of current and future research.

The incorporation of glutamic acid is known to enhance the hydrophilicity of peptides and can play a crucial role in binding to biological receptors. medchemexpress.com Derivatives of this compound are being used to create novel therapeutic agents. For example, complex peptide aldehydes, which can be synthesized using protected amino acids like Boc-Glu(OBzl)-OH, have been designed as potent inhibitors of the 20S proteasome, a key target in cancer therapy. mdpi.com

In biotechnology and nanomedicine, polymers derived from glutamate esters are of great interest. Poly(L-glutamic acid) (PGA) is biocompatible and biodegradable, making it an excellent candidate for drug delivery systems. nih.gov Researchers are developing high-molecular-weight PGA-based brush polymers to create stable, size-controlled nanomedicines. nih.gov Furthermore, amphiphilic block copolymers, such as those combining a glycopolymer with poly(γ-benzyl-L-glutamate) (PGlu(OBzl)), can self-assemble into nanoparticles or micelles. mdpi.com These nanostructures can encapsulate drugs, and the benzyl groups can be partially removed to allow for the covalent attachment of therapeutic agents or imaging dyes. mdpi.com The presence of D-amino acids can also enhance the metabolic stability of therapeutic peptides, a critical factor for in vivo applications. thieme-connect.de

Future research aims to leverage these properties to create more sophisticated systems. This includes the development of "smart" drug delivery vehicles that respond to specific biological triggers and the engineering of functional surface arrays using the unique self-assembly properties of polymers like PBLG. acs.org

Application Area Example Derivative/System Function/Potential Use References
Oncology Peptide Aldehydes (e.g., Cbz-Glu(OtBu)-Phe-Leucinal)Inhibition of the 20S proteasome for cancer treatment. mdpi.com
Drug Delivery Poly(L-glutamic acid) (PGA) Brush PolymersBiocompatible nanocarriers for controlled drug release. nih.gov
PMAG-b-PGlu(OBzl) Block CopolymersSelf-assembly into nanoparticles for drug encapsulation and delivery. mdpi.com
Biomaterials Poly(γ-benzyl α,l-glutamate) (PBLG)Formation of liquid crystalline phases for engineering functional surfaces. acs.org
General Therapeutics Cyclic Peptides containing D-amino acidsEnhanced metabolic stability and receptor selectivity for use as antibiotics, immunosuppressants. thieme-connect.de

Integration of Computational and Machine Learning Approaches for Rational Design and Predictive Assembly of this compound Containing Peptides

The empirical, trial-and-error approach to developing novel peptides and materials is time-consuming and resource-intensive. github.com The integration of computational and machine learning (ML) tools offers a powerful paradigm shift towards rational design and predictive synthesis, particularly for complex molecules incorporating this compound.

Computational design methods, such as molecular dynamics (MD) simulations, are increasingly used to predict the three-dimensional structure and dynamic behavior of peptides. nih.govresearchgate.net These approaches allow researchers to understand how incorporating a D-amino acid like this compound will influence the peptide's conformation and its binding affinity to a target protein. mdpi.com This is crucial for designing high-affinity peptide ligands for therapeutic purposes. nih.gov For materials science applications, computational methods can provide nanoscale insights into the self-assembly process of peptide-based materials, guiding the design of novel supramolecular structures. acs.org

Machine learning and deep learning are revolutionizing the field by leveraging large datasets to build predictive models. arxiv.org ML classifiers can accurately predict the propensity of a given peptide sequence to self-assemble, accelerating the discovery of new materials. github.com In peptide synthesis, deep learning models trained on analytical data from thousands of synthesis reactions can predict the outcome of individual coupling and deprotection steps with high accuracy. nih.gov This allows for the in silico optimization of a peptide's sequence to minimize aggregation and improve synthetic yield before it is ever made in the lab. nih.gov These models can identify specific sequence features that lead to "difficult" syntheses, enabling a more targeted approach to overcoming synthetic challenges. nih.gov

The future lies in creating a feedback loop where automated synthesis platforms generate high-quality data that continuously trains more accurate ML models, leading to an "intelligent laboratory" for the accelerated discovery and optimization of peptides and materials containing this compound. github.com

Approach Model/Technique Application in this compound Research References
Computational Chemistry Molecular Dynamics (MD) SimulationsAnalyzing structural stability and interaction dynamics of peptides with target receptors. mdpi.com
Replica Exchange Molecular DynamicsPredicting the 3D structure and dynamics of peptides to guide the design of smaller, active analogs. researchgate.net
Machine Learning Recurrent Neural Networks (RNN), TransformersPredicting the self-assembly propensity of peptide sequences to design novel biomaterials. github.comarxiv.org
Deep Learning on Analytical DataPredicting the outcome of SPPS reactions (e.g., aggregation) and enabling sequence optimization for improved synthesis. nih.gov
Gradient Boosting ClassifiersPredicting biological properties, such as hemolytic activity, to guide the design of safer peptide therapeutics. researchgate.net

Emerging Trends and Interdisciplinary Research Opportunities for this compound in Novel Bioactive Compound Development

Research involving this compound is increasingly positioned at the nexus of multiple scientific disciplines, creating fertile ground for innovation. The emerging trends point towards the creation of highly sophisticated, functional systems and the use of data-driven approaches for their development.

An important trend is the design of hybrid materials that combine the properties of different molecular classes. For instance, the synthesis of hybrid block copolymers composed of synthetic glycopolymers and poly(amino acids) like PGlu(OBzl) merges the fields of polymer chemistry and glycobiology to create advanced drug delivery systems. mdpi.com Another trend is the bottom-up construction of precisely defined nanostructures, such as monodisperse, rod-like polymers created through a combination of recombinant DNA technology and chemical modification, blurring the lines between synthetic chemistry and biotechnology. acs.org

These trends create numerous interdisciplinary research opportunities . The development of novel biomaterials requires collaboration between chemists, materials scientists, and biologists to design, synthesize, and test new compounds. jaist.ac.jp The integration of AI and machine learning into the discovery pipeline necessitates a partnership between computational scientists and experimental chemists to build predictive models and automated synthesis platforms. github.comduke.edu There is also growing interest in using peptide derivatives as organocatalysts, an area that connects polymer science with green chemistry and industrial synthesis. mdpi.com

This compound, as a versatile chiral building block, is well-suited to be a component in these future endeavors. Its ability to influence molecular architecture and its utility in constructing both peptides and polymers make it a valuable tool for teams of researchers working across disciplinary boundaries to develop the next generation of bioactive compounds and functional materials.

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.